molecular formula C14H13N3O4 B2422458 N1-allyl-N2-(2-carbamoylbenzofuran-3-yl)oxalamide CAS No. 899754-90-6

N1-allyl-N2-(2-carbamoylbenzofuran-3-yl)oxalamide

Cat. No. B2422458
M. Wt: 287.275
InChI Key: BSIIENFOGLTOJJ-UHFFFAOYSA-N
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Description

Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can include its melting point, boiling point, solubility in various solvents, and reactivity with other chemicals. According to PubChem, this compound has a molecular weight of 287.275 .

Scientific Research Applications

1. Corrosion Inhibition

  • Summary of Application : This compound has been investigated for its ability to suppress corrosion of copper in a 3.5% NaCl solution .
  • Methods of Application : The chemical structure was demonstrated using FT-IR, 1H-NMR, and 13C-NMR. According to weight loss (WL), potentiodynamic polarization (PDF), and electrochemical impedance spectroscopy (EIS) techniques, the synthetic inhibitor exhibits higher corrosion inhibition efficiency .
  • Results or Outcomes : The corrosion rate decreases and the inhibition efficiency increases linearly with the concentration of inhibitor, reaching 93.3% at 0.01M. The adsorption of the compound obeys the Langmuir adsorption isotherm. The calculated adsorption isotherm parameter ∆Gads is a negative value equal to -10.14 KJ/mol, suggesting that the compound is adsorbed on the copper surface and achieves the spontaneous process .

2. Asymmetric Allylic Alkylation

  • Summary of Application : The compound has been used in an organometal catalytic conversion of 3-aminooxindoles for the diastereo- and enantioselective synthesis of homoallylic aminooxindoles .
  • Methods of Application : The asymmetric allylic alkylation of 3-aminooxindoles with allyl carboxylates proceeded smoothly to afford a series of chiral 3-allyl-3-aminooxindoles .
  • Results or Outcomes : This work offers an alternative route to build these scaffolds. The application of this protocol is also highlighted by a significant conversion of products to the potential applicable spiro [indoline-3,2’-pyrrolidin]-2-one derivatives .

3. Antimicrobial Agents

  • Summary of Application : Benzofuran derivatives, including N1-allyl-N2-(2-carbamoylbenzofuran-3-yl)oxalamide, have been identified as potential antimicrobial agents .
  • Methods of Application : These compounds are synthesized and then tested against various bacterial and fungal strains to determine their antimicrobial activity .
  • Results or Outcomes : The specific results for N1-allyl-N2-(2-carbamoylbenzofuran-3-yl)oxalamide are not mentioned in the source, but benzofuran derivatives in general have shown promising results in combating microbial diseases .

4. Anti-tumor and Anti-viral Activities

  • Summary of Application : Benzofuran compounds, including N1-allyl-N2-(2-carbamoylbenzofuran-3-yl)oxalamide, have shown strong biological activities such as anti-tumor and anti-viral activities .
  • Methods of Application : These compounds are synthesized and then tested in vitro and in vivo for their ability to inhibit tumor growth or viral replication .
  • Results or Outcomes : The specific results for N1-allyl-N2-(2-carbamoylbenzofuran-3-yl)oxalamide are not mentioned in the source, but benzofuran derivatives in general have shown promising results in these fields .

5. Generation of Alkylidene Carbenes

  • Summary of Application : The lithium salt of trimethylsilyldiazomethane (TMSC(Li)N2) reacts with alkyl aryl ketones and aldehydes to give the corresponding homologous alkynes via alkylidene carbene intermediates .
  • Methods of Application : The reaction with TMSC(Li)N2 is much more efficient than that with DAMP .
  • Results or Outcomes : The resulting alkylidene carbenes can be trapped by an amine to afford enamines which are efficiently converted to the homologous aldehydes .

6. Synthesis of 1-allyl-6-chloro-4-oxo-1,4-dihydroquinoline-3-carboxamide Derivatives

  • Summary of Application : A green and efficient synthetic methodology has been developed for the synthesis of 1-allyl-6-chloro-4-oxo-1,4-dihydroquinoline-3-carboxamide derivatives .
  • Methods of Application : The methodology provides a robust pathway for the convenient synthesis of N-1 substituted 4-Quinolone-3-Carboxamides .
  • Results or Outcomes : The methodology has excellent yields and can be used for the derivatization of other less reactive carboxylate species .

properties

IUPAC Name

N'-(2-carbamoyl-1-benzofuran-3-yl)-N-prop-2-enyloxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O4/c1-2-7-16-13(19)14(20)17-10-8-5-3-4-6-9(8)21-11(10)12(15)18/h2-6H,1,7H2,(H2,15,18)(H,16,19)(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSIIENFOGLTOJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC(=O)C(=O)NC1=C(OC2=CC=CC=C21)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-allyl-N2-(2-carbamoylbenzofuran-3-yl)oxalamide

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